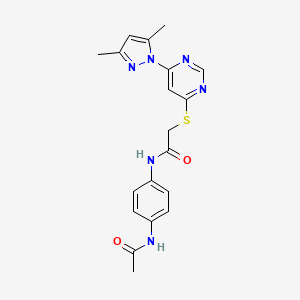

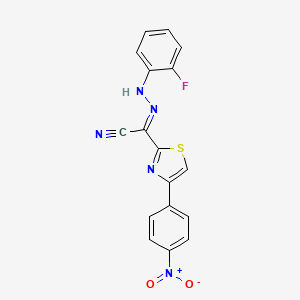

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as FN-TZC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. FN-TZC belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Chemical Sensing and Detection

Cyanide Sensors in Aqueous Medium : Substituted 2-Aminobenzothiazoles Salicylidenes, synthesized under microwave conditions, have shown potential as sensitive and selective sensors for the detection of cyanide in aqueous media. These compounds, related in structure to the query compound, demonstrate a colorimetric change upon interaction with cyanide, making them valuable for environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Biomedical Research

Cysteine Detection and Mitochondrial Oxidative Stress : A near-infrared (NIR) ratiometric fluorescent probe developed for selective detection of cysteine over glutathione and homocysteine in mitochondria indicates oxidative stress in vivo. This is relevant for studying cellular responses to oxidative damage and could have implications for disease diagnosis and monitoring (Yin et al., 2015).

Organic and Medicinal Chemistry

Ligand Synthesis for Metal Complexes : The reaction of 2-nitrophenyl isocyanide with transition metals has been explored to yield complexes that undergo intramolecular reactions to form novel ligands. These findings have implications for the synthesis of metal-organic frameworks and catalysis (Hahn et al., 2004).

Solid-Phase Synthesis of Benzodiazepinones : The solid-phase synthesis technique utilizing 4-fluoro-3-nitrobenzoic acid demonstrates the potential for creating diverse benzodiazepinones. This method is significant for pharmaceutical development, highlighting the versatility of fluoro-nitro compounds in synthesizing therapeutically relevant molecules (Lee, Gauthier, & Rivero, 1999).

properties

IUPAC Name |

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN5O2S/c18-13-3-1-2-4-14(13)21-22-15(9-19)17-20-16(10-26-17)11-5-7-12(8-6-11)23(24)25/h1-8,10,21H/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYQDKMKSFNZHR-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)